2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a pyrazole ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-acetic acid
- 5,5-dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione
Uniqueness
2-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)-N’-[(E)-[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its specific combination of a pyrazole ring and a trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H13F3N4O2 |
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Molecular Weight |
326.27 g/mol |
IUPAC Name |
2-(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C14H13F3N4O2/c1-8-10(13(23)21-19-8)6-12(22)20-18-7-9-4-2-3-5-11(9)14(15,16)17/h2-5,7,10H,6H2,1H3,(H,20,22)(H,21,23)/b18-7+ |
InChI Key |
UNEAMWINSJTHNZ-CNHKJKLMSA-N |
Isomeric SMILES |
CC1=NNC(=O)C1CC(=O)N/N=C/C2=CC=CC=C2C(F)(F)F |
Canonical SMILES |
CC1=NNC(=O)C1CC(=O)NN=CC2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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